Ethyl (2S)-3-amino-2-methoxypropanoate

Description

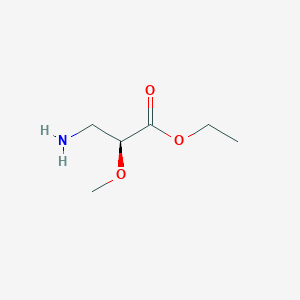

Ethyl (2S)-3-amino-2-methoxypropanoate is a chiral ester derivative characterized by a methoxy group at the C2 position and an amino group at the C3 position of a propanoate backbone. Its molecular formula is C₆H₁₃NO₃, with a molecular weight of 147.17 g/mol (calculated from ). The compound’s stereochemistry is defined by the (2S) configuration, which influences its reactivity and biological activity. The SMILES notation (CCOC(=O)[C@H](COC)N) and InChIKey (VXWSCHZRGXBNCY-YFKPBYRVSA-N) confirm its structural specificity ().

Applications of such compounds span drug design (e.g., as intermediates for heterocyclic scaffolds) and materials science ().

Properties

IUPAC Name |

ethyl (2S)-3-amino-2-methoxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-3-10-6(8)5(4-7)9-2/h5H,3-4,7H2,1-2H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBYOLFIRVJTZRP-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CN)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CN)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S)-3-amino-2-methoxypropanoate typically involves the esterification of (2S)-3-amino-2-methoxypropanoic acid. One common method is the Fischer esterification, where the acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the use of biocatalysts such as lipases for the esterification process can offer a more environmentally friendly and selective approach.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-3-amino-2-methoxypropanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of ethyl (2S)-3-amino-2-hydroxypropanoate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (2S)-3-amino-2-methoxypropanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of ethyl (2S)-3-amino-2-methoxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate biological pathways and exert various effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

Key analogues of Ethyl (2S)-3-amino-2-methoxypropanoate include:

Key Observations:

Ester Group Variations :

- The methyl ester analogue () differs in alkyl chain length, which affects lipophilicity and metabolic stability. Ethyl esters generally exhibit longer half-lives than methyl esters due to slower enzymatic hydrolysis.

- The hydrochloride salt form () enhances aqueous solubility, making it preferable for pharmaceutical formulations.

Substituent Effects: Aryl substitutions (e.g., 4-fluorophenyl in ) introduce steric bulk and electronic effects, altering binding affinity in drug-receptor interactions. Cyano groups () increase electrophilicity, enabling participation in cycloaddition reactions for heterocyclic synthesis.

Chirality and Stereochemistry :

- The (2S) configuration in the target compound ensures enantioselectivity in synthetic pathways, critical for producing single-enantiomer drugs ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.